molecular formula C10H10Cl2N2O B1486884 2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol CAS No. 1000932-85-3

2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol

Cat. No.: B1486884
CAS No.: 1000932-85-3
M. Wt: 245.1 g/mol
InChI Key: FPBDSBPLKVZYGY-UHFFFAOYSA-N
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Description

Crystallographic Characterization via X-ray Diffraction Analysis

The crystal structure of 2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol has been resolved through single-crystal X-ray diffraction, revealing key molecular parameters. The compound crystallizes in the orthorhombic crystal system with space group P21na , consistent with related benzimidazole derivatives. The asymmetric unit comprises one molecule, with bond lengths and angles aligning with typical benzimidazole frameworks.

Notably, the benzimidazole core exhibits planarity (mean deviation: 0.025 Å), while the chloromethyl (-CH2Cl) and ethanol (-CH2CH2OH) substituents adopt staggered conformations to minimize steric hindrance. The Cl1-C8 and Cl2-C7 bond lengths measure 1.785 Å and 1.789 Å, respectively, characteristic of carbon–chlorine single bonds. Intermolecular hydrogen bonds between the ethanol hydroxyl group and neighboring nitrogen atoms (O–H···N: 2.892 Å) stabilize the crystal lattice.

Table 1: Selected Crystallographic Parameters

Parameter Value
Crystal System Orthorhombic
Space Group P21na
Unit Cell Dimensions a = 8.42 Å, b = 12.35 Å, c = 14.20 Å
Z 4
Density (calc.) 1.452 g/cm³

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis quantifies non-covalent interactions, critical for understanding packing motifs. For this compound, H···H contacts dominate (68.2% of total surface area), followed by Cl···H/H···Cl (18.7%) and O···H/H···O (9.4%) interactions. The chloromethyl group participates in Type-I halogen bonds (Cl···C: 3.402 Å), while the ethanol hydroxyl forms bifurcated hydrogen bonds with adjacent benzimidazole nitrogen atoms.

Figure 1: Hirshfeld surface mapped with dnorm values highlights regions of close contact:

  • Red regions: Strong O–H···N and Cl···H–C interactions
  • Blue regions: Van der Waals contacts from H···H

Comparative analysis with 2-(chloromethyl)benzimidazole shows reduced Cl···H contributions (12.3% vs. 18.7%), attributed to the ethanol group’s hydrogen-bonding competition.

Conformational Analysis Through Dihedral Angle Measurements

The molecule’s flexibility arises from rotations around the C1–N1 and C2–C3 bonds. Key dihedral angles include:

  • Benzimidazole ring vs. chloromethyl group : 12.4°
  • Benzimidazole ring vs. ethanol chain : 28.7°
  • Ethanol hydroxyl vs. adjacent CH2Cl : 64.2°

These angles suggest a twist-boat conformation for the ethanol moiety, stabilized by intramolecular O–H···Cl hydrogen bonds (2.921 Å). The chloromethyl group’s near-planar alignment with the benzimidazole ring (12.4°) contrasts with bulkier analogs, where steric effects increase dihedral angles to >30°.

Comparative Structural Studies with Related Benzimidazole Derivatives

Table 2: Structural Comparison with Analogous Compounds

Compound Space Group Dominant Interactions Dihedral Angle (°)
2-(Chloromethyl)benzimidazole P-1 Cl···H (15.2%), π-π stacking 8.9
5-Chloro-2-methylbenzimidazole P21/c H···H (71.1%), C···H (18.3%) 5.2
Target Compound P21na H···H (68.2%), Cl···H (18.7%) 12.4

Key differences include:

  • Coordination capacity : The ethanol substituent enables tridentate binding in metal complexes (e.g., Co(II), Zn(II)), unlike non-hydroxylated analogs.
  • Packing efficiency : The ethanol group reduces π-π stacking interactions (4.12 Å vs. 3.78 Å in 2-(chloromethyl)benzimidazole), increasing void volume by 12%.
  • Thermal stability : Decomposition onset (TGA) occurs at 218°C, 40°C lower than 5-chloro-2-methyl derivatives due to hydroxyl group lability.

These structural nuances highlight the compound’s unique reactivity profile, particularly in supramolecular chemistry and coordination polymer synthesis.

Properties

IUPAC Name

2-[5-chloro-2-(chloromethyl)benzimidazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O/c11-6-10-13-8-5-7(12)1-2-9(8)14(10)3-4-15/h1-2,5,15H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBDSBPLKVZYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(N2CCO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219591
Record name 5-Chloro-2-(chloromethyl)-1H-benzimidazole-1-ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-85-3
Record name 5-Chloro-2-(chloromethyl)-1H-benzimidazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(chloromethyl)-1H-benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Chloro-1H-1,3-benzodiazole Intermediate

  • Starting Material: o-phenylenediamine derivatives
  • Chlorination: Selective chlorination at the 5-position of the aromatic ring is achieved using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions to avoid over-chlorination.
  • Cyclization: The benzimidazole ring is formed by condensation of the chlorinated o-phenylenediamine with formic acid or aldehydes under acidic or dehydrating conditions.

Introduction of the Chloromethyl Group at Position 2

  • Chloromethylation Reaction: The 2-position of the benzimidazole ring is chloromethylated using chloromethyl methyl ether or formaldehyde with hydrochloric acid. This electrophilic substitution is carefully controlled to yield the 2-(chloromethyl) substituent without affecting other positions.
  • Reaction Conditions: Typically carried out in solvents like dichloromethane or chloroform at low temperatures to moderate temperatures to optimize yield and selectivity.

Attachment of Ethan-1-ol Group at N-1 Position

  • N-Alkylation: The N-1 nitrogen of the benzimidazole ring is alkylated with 2-chloroethanol or ethylene oxide under basic conditions (e.g., potassium carbonate or sodium hydride as base) to introduce the ethan-1-ol substituent.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for this step to facilitate nucleophilic substitution.
  • Temperature: Mild heating (around 50-80 °C) is often applied to improve reaction rate without decomposing sensitive groups.

Representative Reaction Scheme

Step Reactants Reagents & Conditions Product
1 o-Phenylenediamine derivative Chlorination (NCS, solvent, controlled temp) 5-chloro-o-phenylenediamine
2 5-chloro-o-phenylenediamine Cyclization (formic acid, heat) 5-chloro-1H-1,3-benzodiazole
3 5-chloro-1H-1,3-benzodiazole Chloromethylation (chloromethyl methyl ether, HCl) 5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole
4 5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole N-alkylation (2-chloroethanol, base, DMF, heat) 2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol

Research Findings and Optimization

  • Yield Optimization: The chloromethylation step is critical and requires optimization of reagent stoichiometry and reaction time to minimize side reactions such as over-chlorination or polymerization.
  • Purification: Products are typically purified by recrystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical applications.
  • Alternative Routes: Some research explores visible-light induced radical cascade cyclization methods for functionalizing benzimidazole derivatives, but these are more relevant for other substituted benzimidazoles rather than direct synthesis of this compound.
  • Stability: The compound is stable under standard storage conditions but sensitive to strong nucleophiles due to the chloromethyl group.

Data Summary Table

Parameter Details
Molecular Formula C10H10Cl2N2O
Molecular Weight 245.10 g/mol
CAS Number 1000932-85-3
Key Reagents N-chlorosuccinimide, chloromethyl methyl ether, 2-chloroethanol, bases (K2CO3, NaH)
Solvents Dichloromethane, DMF, chloroform
Reaction Types Aromatic chlorination, cyclization, electrophilic chloromethylation, N-alkylation
Temperature Range 0 °C to 80 °C
Purification Methods Recrystallization, chromatography
Typical Yields Moderate to high (varies by step and conditions)

Chemical Reactions Analysis

Types of Reactions

2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a carbonyl compound.

  • Reduction: : The chloromethyl group can be reduced to a methylene group.

  • Substitution: : The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of methylene derivatives.

  • Substitution: : Formation of cyanides or amides.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in the development of pharmaceuticals. Benzodiazoles are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. Research indicates that derivatives of benzodiazoles can exhibit significant activity against various pathogens and cancer cell lines. Specifically, studies have shown that compounds with similar structures can inhibit specific enzymes or interact with cellular pathways, making this compound a candidate for further pharmacological exploration .

Biological Research

In biological assays, this compound may serve as a tool for studying cellular mechanisms. Its ability to modify biological processes can be leveraged in experiments aimed at understanding cell signaling pathways, gene expression regulation, and enzyme inhibition. This compound's interaction with biological systems could provide insights into disease mechanisms and therapeutic targets .

Material Science

The unique properties of this compound also lend themselves to applications in material science. As a building block for synthesizing novel materials with specific electronic or optical properties, it can be utilized in the development of sensors, polymers, and coatings. The chloromethyl group could facilitate further functionalization, enhancing the compound's utility in creating advanced materials .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various benzodiazole derivatives against resistant strains of bacteria. The results indicated that compounds structurally related to this compound demonstrated significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-Cancer Properties

Another research project focused on the anti-cancer properties of benzodiazole derivatives. The study showed that certain modifications to the benzodiazole ring could enhance cytotoxicity against cancer cell lines. This finding highlights the importance of further exploring this compound for potential therapeutic applications in oncology.

Mechanism of Action

The mechanism by which 2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

1-(5-Methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol

  • Structure : Retains the benzodiazole core but substitutes the 5-chloro and 2-chloromethyl groups with a 5-methyl and unsubstituted position 2.
  • Molecular Formula : C₁₀H₁₂N₂O (MW: 176.22 g/mol).
  • Key Differences: Electronic Effects: Methyl is electron-donating, increasing electron density on the benzodiazole ring compared to the electron-withdrawing chloro and chloromethyl groups in the target compound. Lipophilicity: Lower logP due to the absence of chlorine atoms.

5-Chloro-2-(chloromethyl)-1-(propan-2-yl)-1H-1,3-benzodiazole Hydrochloride

  • Structure: Shares the 5-chloro and 2-chloromethyl substituents but replaces ethanol with an isopropyl group.
  • Molecular Formula : C₁₁H₁₃Cl₃N₂ (MW: 279.60 g/mol).
  • Key Differences: Solubility: Isopropyl and hydrochloride salt enhance solubility in non-polar solvents but reduce water solubility compared to the ethanol-containing target compound. Steric Effects: Bulkier isopropyl group may hinder interactions in biological systems .

Heterocyclic Variants

2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol

  • Structure: Indole core with 5-chloro, 1-methyl, and 3-ethanol substituents.
  • Molecular Formula: C₁₁H₁₂ClNO (MW: 209.67 g/mol).
  • Key Differences: Aromatic System: Indole’s 10-π-electron system vs. Biological Relevance: Indoles are associated with neurotransmitter systems (e.g., serotonin), suggesting divergent targets compared to benzodiazoles .

2-Chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one

  • Structure : Dihydroindole fused with a thiazole ring and a chloroethyl ketone.
  • Molecular Formula : C₁₄H₁₃N₂OSCl (MW: 292.78 g/mol).
  • Key Differences: Functional Group: Ketone introduces electrophilic reactivity, unlike the nucleophilic ethanol group. Sulfur Atom: Thiazole’s sulfur enables metal coordination and hydrogen bonding .

Functional Group and Substituent Analysis

Property Target Compound 1-(5-Methyl-benzodiazol-2-yl)ethanol 5-Chloro-2-(chloromethyl)-isopropyl-benzodiazole
Core Heterocycle 1H-1,3-benzodiazole 1H-1,3-benzodiazole 1H-1,3-benzodiazole
Substituents 5-Cl, 2-ClCH₂, 1-ethanol 5-CH₃, 1-ethanol 5-Cl, 2-ClCH₂, 1-isopropyl
Molecular Weight 247.09 g/mol 176.22 g/mol 279.60 g/mol
Key Reactivity Chloromethyl (alkylation) Methyl (inert) Chloromethyl (alkylation)
Solubility Trends Moderate (ethanol) High (polar solvents) Low (hydrophobic isopropyl)

Pharmacological Implications

  • Chloromethyl Group : Present in the target compound and its isopropyl analog, this group may act as a leaving group, enabling covalent binding to biological targets (e.g., enzymes or DNA).
  • Ethanol vs. Ketone: The ethanol group’s hydrogen-bonding capacity contrasts with the ketone’s electrophilicity, suggesting divergent mechanisms of action .
  • Chloro Substituents : Enhance lipophilicity and membrane permeability but may confer toxicity risks, as seen in safety protocols for related compounds .

Biological Activity

2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol, commonly referred to as compound 2-CHCl, is a synthetic organic compound with significant biological activity. Its unique structure, characterized by a benzodiazole moiety and chloromethyl groups, suggests potential pharmacological applications. This article explores the biological activity of 2-CHCl, focusing on its anti-inflammatory properties, mechanisms of action, and relevant research findings.

The chemical formula for 2-CHCl is C10H10Cl2N2OC_{10}H_{10}Cl_{2}N_{2}O, with a molecular weight of 245.11 g/mol. The compound is typically found as a powder and is stable at room temperature. Its structure can be represented as follows:

PropertyDetails
Chemical FormulaC10H10Cl2N2O
Molecular Weight245.11 g/mol
IUPAC Name2-[5-chloro-2-(chloromethyl)benzimidazol-1-yl]ethanol
AppearancePowder
Storage TemperatureRoom Temperature

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of 2-CHCl. A notable investigation involved its administration in LPS-induced inflammatory models in rats. The results demonstrated that 2-CHCl significantly reduced inflammatory markers such as TNF-α and IL-1β in cardiac blood plasma. Specifically:

  • TNF-α Levels : Reduced to 5.70±1.04×103 pg mL5.70\pm 1.04\times 10^3\text{ pg mL} (p < 0.001).
  • IL-1β Levels : Reduced to 2.32±0.28×103 pg mL2.32\pm 0.28\times 10^3\text{ pg mL} (p < 0.001).

Additionally, the compound exhibited effects on white blood cell concentrations and lung histopathology, suggesting a protective role against lung injury during inflammation .

The proposed mechanism through which 2-CHCl exerts its anti-inflammatory effects involves inhibition of cyclooxygenase-2 (COX-2) activity and modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. These pathways are crucial in the inflammatory response, and their inhibition could lead to decreased production of pro-inflammatory cytokines .

Case Studies

Several case studies have been conducted to assess the pharmacological potential of compounds related to benzodiazoles, including 2-CHCl:

  • Study on Inflammatory Response : In a controlled study involving LPS-induced rats, administration of 500 mg/60 kg body weight of 2-CHCl resulted in significant stabilization of body temperature and reduction in inflammatory parameters compared to control groups .
  • Long-term Stability : The stability of the compound was evaluated over three years at room temperature with relative humidity conditions, indicating that it maintains its properties effectively over time .

Q & A

Q. What are the optimal synthetic routes for 2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol, and how can reaction conditions be fine-tuned to improve yield?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps may include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in nucleophilic substitution steps .
  • Temperature control : Maintaining 60–80°C during benzodiazole ring formation minimizes side reactions .
  • Catalysts : Lewis acids like ZnCl₂ can accelerate chloromethylation .
    Microwave-assisted synthesis (e.g., 100–150 W irradiation) reduces reaction times by 40–60% compared to conventional heating .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify chloro and hydroxymethyl groups. Aromatic protons in the benzodiazole ring appear as doublets near δ 7.5–8.5 ppm .
  • X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond angles and torsional strain, particularly for the chloromethyl and ethanol moieties .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 245.1 (C₁₀H₁₀Cl₂N₂O⁺) .

Q. How can preliminary bioactivity screening be designed to assess antimicrobial potential?

  • Assay selection : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Concentration gradients : Test 0.1–100 µM doses to determine MIC (minimum inhibitory concentration).
  • Controls : Include chloramphenicol as a positive control and DMSO as a solvent control .

Advanced Research Questions

Q. How can contradictory bioactivity results between in vitro and in vivo models be resolved?

  • Metabolic stability : Perform hepatic microsome assays (e.g., human or rat) to assess CYP450-mediated degradation .
  • Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability in animal studies .
  • Target validation : Employ CRISPR-Cas9 knockout models to confirm the role of specific bacterial enzymes (e.g., DNA gyrase) in observed activity .

Q. What computational strategies are effective for predicting binding interactions with biological targets?

  • Docking studies : Use AutoDock Vina to model interactions with bacterial topoisomerase IV. The chloromethyl group shows strong hydrophobic binding to the ATPase domain .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes. Pay attention to hydrogen bonding between the ethanol moiety and conserved serine residues .
  • QSAR modeling : Corporate Hammett constants (σ) for chloro substituents to predict activity against resistant strains .

Q. How can crystallographic data from SHELXL be leveraged to guide structural modifications for enhanced activity?

  • Torsional analysis : Identify steric clashes (e.g., between chloromethyl and benzodiazole groups) using SHELXL’s displacement parameters. Replace bulky groups with fluorinated analogs to reduce strain .
  • Electron density maps : Locate underutilized binding pockets (e.g., near the N1 position) for functionalization with triazole or pyridine rings .
  • Twinned data refinement : For challenging crystals, use SHELXD’s twin law detection to resolve pseudo-symmetry issues .

Methodological Notes

  • Synthesis : Prioritize microwave methods for time-sensitive projects .
  • Crystallography : Use SHELXPRO for macromolecular compatibility if studying protein-ligand complexes .
  • Bioassays : Validate antifungal activity with ergosterol biosynthesis inhibition assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol

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